molecular formula C19H21BrN4O3S B480157 N~1~-(4-bromophenyl)-N~2~-{2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}ethanediamide CAS No. 488717-36-8

N~1~-(4-bromophenyl)-N~2~-{2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}ethanediamide

Cat. No.: B480157
CAS No.: 488717-36-8
M. Wt: 465.4g/mol
InChI Key: IWHGKNJWFVEYMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(4-bromophenyl)-N~2~-{2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}ethanediamide is a complex organic compound that features a bromophenyl group, a thienylcarbonyl group, and a piperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-bromophenyl)-N~2~-{2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}ethanediamide typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-bromophenyl)-N~2~-{2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}ethanediamide can undergo various types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(4-bromophenyl)-N~2~-{2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}ethanediamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

488717-36-8

Molecular Formula

C19H21BrN4O3S

Molecular Weight

465.4g/mol

IUPAC Name

N'-(4-bromophenyl)-N-[2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]oxamide

InChI

InChI=1S/C19H21BrN4O3S/c20-14-3-5-15(6-4-14)22-18(26)17(25)21-7-8-23-9-11-24(12-10-23)19(27)16-2-1-13-28-16/h1-6,13H,7-12H2,(H,21,25)(H,22,26)

InChI Key

IWHGKNJWFVEYMB-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)Br)C(=O)C3=CC=CS3

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)Br)C(=O)C3=CC=CS3

Origin of Product

United States

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